Chemotactic tetrapeptide

Description

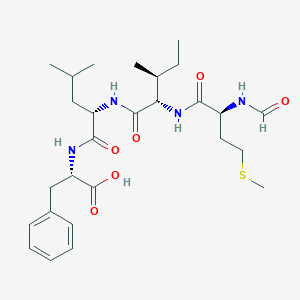

Structure

2D Structure

Properties

CAS No. |

112275-27-1 |

|---|---|

Molecular Formula |

C27H42N4O6S |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(14-17(2)3)25(34)30-22(27(36)37)15-19-10-8-7-9-11-19/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1 |

InChI Key |

CNRIWZMRFHIPDC-SVXFZJLFSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |

Other CAS No. |

112275-27-1 |

sequence |

MILF |

Synonyms |

chemotactic tetrapeptide |

Origin of Product |

United States |

Receptor Biology of Chemotactic Peptides

Formyl Peptide Receptors (FPRs) as Key Mediators

The primary receptors for many chemotactic peptides, particularly those of bacterial origin, are the formyl peptide receptors (FPRs). wikipedia.org These receptors are pattern recognition receptors (PRRs) that recognize molecular structures typical of pathogens and damaged cells, playing a vital role in the innate immune system. frontiersin.org In humans, there are three members of the FPR family: FPR1, FPR2, and FPR3. wikipedia.org

FPR1 is a high-affinity receptor for N-formylmethionyl peptides like N-formylmethionine-leucyl-phenylalanine (fMLP), which are potent chemoattractants for neutrophils. mapmygenome.in The binding of these peptides, which are released by bacteria or from damaged mitochondria, directs immune cells to sites of infection or injury. mapmygenome.inwikipedia.org This interaction triggers a cascade of intracellular events, including calcium mobilization and the release of superoxide (B77818) anions, which are crucial for killing pathogens and removing cellular debris. mapmygenome.in Therefore, FPR1 is a critical component of the innate immune system's defense and damage control mechanisms. mapmygenome.inwikipedia.org

FPR2, also known as the ALX/FPR2 receptor, is a more promiscuous receptor that binds to a wide variety of ligands with both pro-inflammatory and anti-inflammatory effects. wikipedia.orgnih.gov It has a lower affinity for N-formyl peptides compared to FPR1. nih.gov FPR2 can be activated by bacterial and mitochondrial N-formyl peptides, as well as by endogenous ligands such as lipoxin A4 (LXA4), resolvin D1, and annexin (B1180172) A1, which are involved in the resolution of inflammation. wikipedia.orgnih.gov This dual functionality highlights the complex role of FPR2 in modulating the immune response, capable of both initiating and dampening inflammation depending on the specific ligand it binds. patsnap.comnih.gov

FPR3 is the least characterized member of the FPR family. frontiersin.org Unlike FPR1 and FPR2, it does not bind to the classic bacterial peptide fMLP. wikipedia.org It shares significant amino acid sequence identity with FPR1 (56%) and FPR2 (83%). frontiersin.org The known endogenous ligands for FPR3 include F2L, an acetylated peptide derived from human heme-binding protein, and the neuroprotective peptide humanin. wikipedia.orgfrontiersin.org The precise physiological functions of FPR3 are still under investigation, but it is thought to play a role in modulating inflammatory responses. wikipedia.org

Expression Patterns and Cellular Distribution of Chemotactic Peptide Receptors

The expression of FPRs is not limited to a single cell type, which underscores their broad involvement in various physiological and pathological processes.

FPRs are prominently expressed on various myeloid cells, which are key players in the innate immune system. nih.gov

Neutrophils: These are the most abundant type of white blood cell and are the first responders to sites of infection and inflammation. They express high levels of FPR1 and FPR2, which are crucial for their chemotactic response towards bacterial peptides and other inflammatory mediators. nih.govoup.com

Monocytes and Macrophages: Monocytes circulate in the blood and can differentiate into macrophages upon entering tissues. Both cell types express FPR1, FPR2, and FPR3. nih.govguidetopharmacology.orgmedchemexpress.com In these cells, FPRs are involved in chemotaxis, phagocytosis, and the production of inflammatory mediators. nih.govjacc.org The expression of FPR1 on macrophages can be regulated by cytokines, with pro-inflammatory signals generally increasing its expression and anti-inflammatory signals reducing it. nih.govresearchgate.net

Beyond the immune system, FPRs have been identified on a variety of non-immune cells, suggesting their involvement in a broader range of biological processes.

Nervous System Cells: FPRs are expressed in the central nervous system on cells such as neurons, astrocytes, and microglia. nih.govresearchgate.net Their presence in these cells suggests a role in neuroinflammation and potentially in neurodegenerative diseases and brain injury. nih.govresearchgate.net For instance, FPR1 has been implicated in promoting neuronal differentiation of neural stem cells. nih.gov

Cancer Cells: Several types of cancer cells have been found to express FPRs. frontiersin.org The expression of these receptors on tumor cells can contribute to cancer progression by promoting cell migration, proliferation, and angiogenesis. nih.govatlasgeneticsoncology.org For example, FPR1 has been linked to the progression of glioblastoma, while FPR2 has been implicated in the malignancy of human colon cancer. nih.govfrontiersin.org The expression of FPRs has also been noted in breast cancer and glioma. frontiersin.orgfrontiersin.org

Ligand Diversity and Receptor Selectivity

The formyl peptide receptor family is characterized by its ability to recognize a wide array of structurally diverse ligands. This promiscuity allows the immune system to detect both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), as well as other endogenous mediators. nih.gov The different FPR isoforms (FPR1, FPR2, and FPR3 in humans) exhibit distinct ligand preferences, contributing to the complexity of their biological roles. nih.gov

N-Formylated Peptides from Bacterial Sources

The archetypal ligands for FPRs are N-formylated peptides, which are byproducts of protein synthesis in bacteria. scienceopen.com Since prokaryotic protein synthesis initiates with N-formylmethionine, the presence of these peptides in tissues is a strong indicator of a bacterial infection. scienceopen.com The immune system has evolved to recognize these peptides as potent chemoattractants, guiding phagocytic cells to the site of infection. nih.gov

The most extensively studied bacterial N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP), originally isolated from Escherichia coli culture supernatants. nih.govscienceopen.com It binds with high affinity to FPR1, triggering robust chemotactic and pro-inflammatory responses in neutrophils. nih.govnih.gov Other bacteria also produce N-formylated peptides with chemotactic activity. For instance, Staphylococcus aureus produces the chemotaxis inhibitory protein (CHIPS), which acts as an antagonist at FPR1, thereby evading the host immune response. nih.gov Mycobacterium tuberculosis also secretes formylated peptides that induce neutrophil chemotaxis. scienceopen.com

| Peptide | Source Organism | Receptor Target | Primary Effect |

|---|---|---|---|

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Escherichia coli | FPR1 | Agonist (Chemoattractant) |

| Chemotaxis inhibitory protein of Staphylococcus aureus (CHIPS) | Staphylococcus aureus | FPR1 | Antagonist |

| fMAMKKL | Salmonella | FPR1 | Agonist |

| fMFIYYCK | Staphylococcus | FPR1 | Agonist |

| fMKKIML | Listeria | FPR1 | Agonist |

Mitochondrial N-Formylated Peptides (Damage-Associated Molecular Patterns)

Due to their evolutionary origin from bacteria, mitochondria retain a protein synthesis machinery that also utilizes N-formylmethionine. cell-stress.com Consequently, under conditions of cellular stress or tissue injury leading to mitochondrial damage, N-formylated peptides can be released into the extracellular space. nih.govcell-stress.com These mitochondrial N-formylated peptides (mtFPs) act as damage-associated molecular patterns (DAMPs), signaling tissue injury and initiating a sterile inflammatory response. pnas.orgnih.gov

The release of mtFPs can occur in various pathological conditions, including trauma, sepsis, and ischemia-reperfusion injury. nih.govpnas.org These peptides bind to and activate FPR1 on immune cells, mimicking the effects of bacterial-derived peptides and leading to the recruitment of neutrophils and other inflammatory cells to the site of injury. pnas.orgoup.com This mechanism is crucial for the clearance of cellular debris and the initiation of tissue repair processes. However, excessive or dysregulated release of mtFPs can contribute to the pathogenesis of inflammatory diseases. nih.govbmj.com For example, elevated levels of mitochondrial formylated peptides have been found in the bronchoalveolar lavage fluid and serum of patients with Acute Respiratory Distress Syndrome (ARDS). bmj.com

Endogenous Non-Formylated Chemotactic Peptides (e.g., AcSDKP, Amyloid-β)

Beyond formylated peptides, FPRs can also be activated by a variety of endogenous, non-formylated peptides. These ligands are involved in a broader range of physiological and pathological processes beyond the immediate response to infection or injury.

AcSDKP: The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is a physiological regulator of hematopoiesis, inhibiting the proliferation of hematopoietic stem cells. It is also recognized as a ligand for FPR2, where it can exert anti-inflammatory effects.

Amyloid-β: Amyloid-beta (Aβ) peptides, particularly the Aβ1-42 fragment, are the primary components of amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.govnih.govcornell.edu Aβ peptides have been shown to act as agonists at FPR2, contributing to the neuroinflammatory component of Alzheimer's disease by promoting the activation and chemotaxis of microglia and astrocytes. researchgate.net Interestingly, recent research also indicates that certain N-terminally truncated Aβ variants can act as potent activators of human and mouse FPR1. researchgate.net

| Peptide | Primary Function/Association | Receptor Target | Effect |

|---|---|---|---|

| N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) | Hematopoiesis regulation | FPR2 | Anti-inflammatory |

| Amyloid-β (Aβ1-42) | Alzheimer's disease | FPR2 | Pro-inflammatory (Neuroinflammation) |

| Amyloid-β (Aβ11-40) | Alzheimer's disease | FPR1 | Pro-inflammatory (Neuroinflammation) |

Synthetic Agonists and Antagonists in Research

To probe the structure and function of FPRs and to explore their therapeutic potential, a wide range of synthetic agonists and antagonists have been developed. These compounds have been instrumental in elucidating the signaling pathways downstream of FPR activation and in identifying the roles of different FPR isoforms in various disease models. nih.gov

Synthetic Agonists: One of the most potent synthetic peptide agonists is WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met-NH2), which activates both FPR1 and FPR2 with high efficacy. mdpi.com Numerous small-molecule, non-peptide agonists have also been identified through high-throughput screening, demonstrating significant chemical diversity. nih.govmedchemexpress.com

Synthetic Antagonists: The development of selective antagonists has been crucial for dissecting the roles of individual FPR isoforms. Early antagonists were often derived from modifying the structure of fMLP, such as Boc-MLF (t-butyloxycarbonyl-Met-Leu-Phe) and Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe), which are competitive antagonists at FPR1. nih.govmedchemexpress.com The cyclic peptide Cyclosporin H is a potent and specific antagonist of FPR1. nih.gov For FPR2, the peptide WRWWWW (WRW4) has been identified as a potent antagonist. mdpi.com

| Compound | Type | Receptor Target |

|---|---|---|

| WKYMVm | Agonist | FPR1, FPR2 |

| Boc-MLF | Antagonist | FPR1 |

| Boc-FLFLF | Antagonist | FPR1 |

| Cyclosporin H | Antagonist | FPR1 |

| WRWWWW (WRW4) | Antagonist | FPR2 |

Mechanisms of Ligand-Receptor Interaction

The interaction between chemotactic peptides and their receptors is a dynamic process that involves specific molecular recognition events, leading to conformational changes in the receptor and the initiation of intracellular signaling. nih.govsemanticscholar.org

Structural Basis of Ligand Recognition

Recent advances in structural biology, including cryo-electron microscopy, have provided significant insights into the structural basis of ligand recognition by FPRs. researchgate.net The crystal structure of FPR2 bound to the synthetic agonist WKYMVm revealed a deep ligand-binding pocket. researchgate.netnih.gov The binding of the peptide induces a conformational change in the receptor, which is a hallmark of GPCR activation. researchgate.netnih.gov

For FPR1, structural studies have elucidated how the receptor distinguishes between formylated and non-formylated peptides. researchgate.net The N-formyl group of the ligand forms crucial hydrogen bonds with specific residues within the binding pocket of FPR1, including an arginine residue. researchgate.net This interaction is a key determinant of the high affinity and potency of N-formylated peptides at this receptor. The peptide ligand sits (B43327) in a binding cavity, with the N-terminus positioned deep within the pocket. researchgate.net The specificity of ligand binding to different FPR isoforms is determined by variations in the amino acid residues lining the binding pocket, allowing for the discrimination between a diverse array of ligands. nih.gov

Receptor Conformational Dynamics Upon Ligand Binding

The binding of a chemotactic tetrapeptide to its receptor, a member of the G protein-coupled receptor (GPCR) family, is the initiating event for a cascade of intracellular signals that culminate in directed cell movement. nih.gov This binding is not a simple lock-and-key interaction but a dynamic process that induces a series of profound conformational changes within the receptor's structure. These structural rearrangements are essential for the receptor to transition from an inactive to an active state, enabling it to engage and activate downstream signaling partners, primarily heterotrimeric G proteins. nih.gov

The activation of formyl peptide receptors (FPRs), a key group of chemotactic peptide receptors, follows a mechanism common to Class A GPCRs. researchgate.net This process is characterized by significant rearrangements of the seven transmembrane (TM) helices that form the core of the receptor. frontiersin.org Upon agonist binding, these helices undergo both rotational and tilting movements. One of the most critical and well-documented conformational changes is the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). researchgate.netresearchgate.net This movement, along with a smaller shift of TM5, opens up a cavity on the intracellular side of the receptor. researchgate.net This newly formed cleft serves as the docking site for the α-subunit of the heterotrimeric G protein. caltech.edu

The binding of the agonist in the extracellular pocket triggers these allosteric changes. For instance, structural studies of FPR2 have revealed a deep ligand-binding pocket. researchgate.netnih.gov Interactions between the peptide ligand and key residues within this pocket are responsible for initiating the conformational cascade. researchgate.netnih.gov These interactions can include hydrogen bonds, salt bridges, and hydrophobic contacts. researchgate.net The energy from these binding events is transduced through the receptor, leading to the breaking of an "ionic lock" on the intracellular side, which in the inactive state holds TM3 and TM6 together. researchgate.net

Molecular dynamics simulations and structural studies have provided detailed insights into these dynamic changes. For example, in FPR1, the binding of the agonist fMLF (N-formylmethionyl-leucyl-phenylalanine) is thought to induce a "tyrosine rotamer switch" in residue Y3017.53 on TM7. plos.org This switch facilitates the entry of water molecules into the receptor's core, which is believed to be a crucial step in the activation mechanism of many GPCRs. plos.org The process involves the disruption and formation of specific intramolecular interactions, acting as "molecular switches" that control the receptor's conformational state.

The promiscuity of some chemotactic receptors, such as FPR2, which can be activated by a wide variety of ligands, suggests that different ligands may stabilize distinct active conformations. mdpi.com This concept, known as "biased agonism," implies that the specific conformational state induced by a particular ligand can preferentially activate certain downstream signaling pathways over others. frontiersin.orgbps.ac.uk

Intracellular Signaling Cascades Initiated by Chemotactic Peptides

G Protein Coupling and Activation

The initial intracellular event following the binding of a chemotactic peptide to its GPCR is the activation of a heterotrimeric G protein. nih.gov These proteins, composed of α, β, and γ subunits, act as molecular transducers, converting the receptor's activation into downstream intracellular signals. nih.gov

In chemotaxis, the GPCRs are typically coupled to the Gαi/o family of heterotrimeric G proteins. nih.govwikipedia.org Upon receptor activation by the chemotactic peptide, the GPCR undergoes a conformational change that enables it to act as a guanine nucleotide exchange factor (GEF) for the G protein. nih.gov This interaction promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.govwikipedia.org

The binding of GTP to the Gαi subunit induces its dissociation from both the GPCR and the Gβγ dimer. nih.govwikipedia.org Both the GTP-bound Gαi subunit and the liberated Gβγ complex are then free to interact with and regulate a variety of downstream effector molecules. nih.gov The Gαi subunit is primarily known for its role in inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org This GTPase activity of the Gαi subunit is intrinsic and eventually leads to the hydrolysis of GTP back to GDP, allowing the re-association of the Gαi subunit with the Gβγ dimer, thus terminating the signal. researchgate.net

Table 1: Key Components in G Protein Activation by Chemotactic Peptides

| Component | Family/Type | Primary Function in Chemotaxis |

|---|---|---|

| Chemotactic Peptide Receptor | G Protein-Coupled Receptor (GPCR) | Binds extracellular chemotactic peptides and activates intracellular G proteins. nih.gov |

| Heterotrimeric G protein | Gαi/o family | Transduces the receptor signal by dissociating into Gαi-GTP and Gβγ subunits. nih.gov |

| Gαi Subunit | Gα subunit | When GTP-bound, it dissociates and modulates downstream effectors like adenylyl cyclase. wikipedia.org |

Activation of Small GTPases

Downstream of heterotrimeric G protein activation, a crucial role is played by the Ras superfamily of small GTPases. nih.gov These monomeric G proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov The transition to the active state is facilitated by GEFs, while GTPase-activating proteins (GAPs) promote the return to the inactive state. nih.gov

The activation of Gαi-coupled receptors by chemotactic peptides leads to the stimulation of specific GEFs, which in turn activate members of the Ras subfamily, including Ras, Rac, Rho, and CDC42. nih.govnih.gov These small GTPases are master regulators of the actin cytoskeleton, and their coordinated activation is essential for establishing the cell polarity and motility required for chemotaxis. nih.govubc.ca

Ras: Often activated downstream of GPCRs, Ras is a key upstream regulator of the MAPK/ERK pathway, linking the chemotactic signal to pathways controlling cell growth and differentiation. medchemexpress.comresearchgate.net

Rac and CDC42: These GTPases are critical for generating protrusive forces at the cell's leading edge. nih.gov Activation of Rac promotes the formation of broad, sheet-like membrane protrusions called lamellipodia, while CDC42 activation induces the formation of thin, finger-like filopodia, which are thought to function as environmental sensors. molbiolcell.org Signaling to the JNK module frequently involves the Rho family GTPases Cdc42 and Rac. nih.govabcam.com

Rho: This GTPase primarily controls the assembly of contractile actin-myosin filaments, which are important for generating tension at the rear of the cell (the uropod) and for retracting the trailing edge during migration. nih.gov

Table 2: Functions of Ras Subfamily GTPases in Chemotaxis

| GTPase | Key Function | Primary Cytoskeletal Structure |

|---|---|---|

| Ras | Activates downstream kinase cascades (e.g., MAPK/ERK). medchemexpress.com | - |

| Rac | Promotes actin polymerization for membrane protrusion. nih.govmolbiolcell.org | Lamellipodia |

| CDC42 | Induces actin-rich sensory protrusions. nih.govnih.gov | Filopodia |

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are a series of protein kinase cascades that transduce extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. medchemexpress.comabcam.com In the context of chemotaxis, these pathways are activated downstream of GPCRs and small GTPases to regulate various aspects of cell migration. nih.govresearchgate.net Each MAPK cascade typically consists of three sequentially activated kinases: a MAPKKK, a MAPKK, and the MAPK itself. abcam.com

The classical MAPK pathway involves the Extracellular signal-Regulated Kinases, ERK1 and ERK2. nih.gov This cascade is often initiated by the activation of Ras. medchemexpress.comresearchgate.net Upon stimulation by chemotactic peptides, activated Ras binds to and activates a MAPKKK, typically from the Raf family. abcam.com Raf then phosphorylates and activates the MAPKKs MEK1 and MEK2, which in turn dually phosphorylate and activate ERK1/2. nih.govabcam.com Once activated, ERK1/2 can translocate to the nucleus to regulate transcription factors or phosphorylate various cytoplasmic substrates, thereby influencing the cellular machinery required for migration. researchgate.net

The c-Jun N-terminal Kinase (JNK) pathway is another major MAPK cascade activated during chemotaxis, often in response to cellular stress but also by growth factors and signals from GPCRs. nih.govabcam.com The activation of the JNK module frequently involves the small GTPases Rac and CDC42. nih.gov These GTPases can activate a range of MAPKKKs (e.g., MEKK1, MLK3, ASK1), which then phosphorylate the MAPKKs MKK4 and MKK7. abcam.com MKK4 and MKK7 subsequently activate JNK through dual phosphorylation. researchgate.net Activated JNK plays a role in apoptosis, inflammation, and cytokine production, processes that are often linked with immune cell chemotaxis. nih.gov

Table 3: Overview of Key MAPK Pathways in Chemotaxis

| Pathway | Key Upstream Activator | Core Kinase Cascade (MAPKKK → MAPKK → MAPK) |

|---|---|---|

| ERK1/2 | Ras medchemexpress.com | Raf → MEK1/2 → ERK1/2 abcam.com |

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| cyclic AMP (cAMP) | |

| Guanine diphosphate (GDP) |

p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade activated by chemotactic peptides in cells like neutrophils. Stimulation with fMLP leads to the rapid tyrosine phosphorylation and activation of p38 MAPK. This activation is not a linear process but rather an integration of signals from several other pathways.

Research has demonstrated that the activation of p38 MAPK by fMLP is dependent on a pertussis toxin-sensitive G protein. Furthermore, its activation involves inputs from:

Phosphatidylinositol 3-kinase (PI3K): Pretreatment of cells with PI3K inhibitors, such as wortmannin, results in a partial inhibition of fMLP-stimulated p38 phosphorylation.

Protein Kinase C (PKC): Antagonists of PKC, like bis-indolylmaleimide, also partially reduce the phosphorylation of p38.

Intracellular Calcium: Preventing the fMLP-induced rise in cytosolic calcium also leads to a partial inhibition of p38 phosphorylation.

Once activated, p38 MAPK phosphorylates and activates downstream targets, a key one being MAPK-activated protein kinase-2 (MAPKAPK-2). In unstimulated cells, p38 and MAPKAPK-2 are found associated in a complex. Upon cellular activation by fMLP, this complex dissociates. The activation of MAPKAPK-2 is completely dependent on p38, as specific p38 inhibitors like SB203580 entirely block its phosphorylation. This cascade is essential for regulating various cellular functions, including inflammation and cell motility.

Phosphoinositide Signaling Pathway (e.g., PIP3 Production)

The phosphoinositide signaling pathway is central to the chemotactic response. Upon fMLP binding to its receptor, the activated G-protein stimulates Phosphatidylinositol 3-kinase (PI3K). PI3K is responsible for phosphorylating phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Another critical event is the G protein-dependent activation of Phospholipase C (PLC). PLC hydrolyzes PIP2 into two other second messengers: inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 is primarily involved in calcium mobilization, DAG is a key activator of Protein Kinase C (PKC). The localized production of these lipid-based second messengers at the plasma membrane is vital for establishing cell polarity and directing migration towards the chemotactic source.

Regulation of Intracellular Calcium Mobilization

A hallmark of chemotactic peptide signaling is a rapid and transient increase in the intracellular calcium concentration ([Ca2+]i). The binding of fMLP to its receptor initiates a signaling cascade that triggers this calcium flux through a dual mechanism.

Release from Intracellular Stores: As mentioned, fMLP activates Phospholipase C (PLC), leading to the production of IP3. IP3 then binds to its receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which functions as the primary intracellular calcium store. This binding opens the channels, causing a rapid release of stored Ca2+ into the cytosol. This process is sensitive to inhibitors like thapsigargin, which blocks the ER Ca2+ pump (SERCA), and U73122, which inhibits PLC.

This elevation in [Ca2+]i is a versatile signal that influences numerous downstream events, including the activation of various kinases and the regulation of the cellular cytoskeleton.

| Event | Primary Mechanism | Key Molecules Involved | Effect |

|---|---|---|---|

| Initial Ca²⁺ Spike | Release from Intracellular Stores | PLC, IP3, IP3R, Endoplasmic Reticulum | Rapid, transient increase in cytosolic [Ca²⁺]i. |

| Sustained Ca²⁺ Phase | Influx from Extracellular Medium | Store-Operated Calcium Channels (e.g., Orai, TRP) | Prolonged elevation of cytosolic [Ca²⁺]i. |

Modulation of Protein Kinase Activities (e.g., PKC, PTK)

Chemotactic peptides potently modulate the activity of several families of protein kinases, which in turn phosphorylate a multitude of substrate proteins to orchestrate the cellular response.

Protein Kinase C (PKC): The activation of PKC is a key event downstream of chemotactic peptide receptors. As previously noted, fMLP stimulation leads to the production of diacylglycerol (DAG) and an increase in intracellular Ca2+, both of which are essential for the activation of conventional PKC isoforms. Studies have shown that fMLP acts synergistically with phorbol esters like phorbol myristate acetate (PMA) to cause a dramatic increase in PKC activity associated with the cell's particulate fraction. This enhancement of PKC activity is critically dependent on the fMLP-mediated increase in intracellular calcium.

Protein Tyrosine Kinases (PTKs): Protein tyrosine phosphorylation is a fundamental mechanism in signal transduction that controls a wide array of cellular processes. Upon stimulation by growth factors and other ligands, receptor and non-receptor PTKs are activated, leading to the phosphorylation of tyrosine residues on target proteins. This creates docking sites for other signaling proteins and initiates downstream cascades like the MAPK and PI3K/Akt pathways. In the context of chemotactic signaling, fMLP stimulation in rat neutrophils leads to the activation of p38 MAPK in a manner that is attenuated by the tyrosine kinase inhibitor genistein, indicating an upstream role for PTKs in this pathway.

Interplay Between Signaling Pathways and Crosstalk Mechanisms

The intracellular response to chemotactic peptides is not governed by a set of linear, isolated pathways. Instead, it is a highly integrated network characterized by significant interplay and crosstalk between different signaling cascades. This crosstalk allows for the fine-tuning of cellular responses, signal amplification, and the integration of multiple extracellular cues.

A prime example of this integration is the activation of p38 MAPK. As detailed earlier, the phosphorylation of p38 in response to fMLP is only partially inhibited by individual blockers of PI3K, PKC, or calcium mobilization. This indicates that these pathways converge on p38 activation, providing a robust and multi-faceted mechanism for its regulation.

Similarly, the PI3K/Akt and MAPK pathways are known to be intricately connected. In some cellular contexts, these pathways can regulate each other, with PI3K/Akt influencing ERK activation, for instance. This complex web of interactions ensures that a stimulus like a chemotactic peptide can elicit a coordinated and appropriate response, such as directed cell movement, which requires simultaneous regulation of the cytoskeleton, cell adhesion, and gene expression.

Functional Selectivity and Biased Agonism in Chemotactic Peptide Signaling

The concept of functional selectivity, or biased agonism, has added a significant layer of complexity to understanding GPCR signaling. This paradigm posits that a GPCR can adopt multiple active conformations, and that different ligands (agonists) can stabilize distinct conformations. This, in turn, can lead to the preferential activation of certain downstream signaling pathways over others.

In the context of chemotactic peptide receptors like FPR1, this means that different peptide ligands might trigger different functional outcomes despite acting on the same receptor. For example, research suggests that some FPR1 agonists can be functionally selective, favoring the activation of the superoxide-generating NADPH oxidase complex over chemotaxis. This implies a bias in the signaling cascade, potentially favoring a G-protein-mediated pathway for oxidase activation while engaging a different set of effectors for cell migration.

Cellular and Molecular Functions Elicited by Chemotactic Peptides

Directed Cell Migration (Chemotaxis)

Chemotaxis is the directed movement of a cell along a chemical gradient. nih.gov Chemotactic tetrapeptides act as powerful chemoattractants, guiding cells, particularly immune cells like neutrophils, to sites of inflammation or infection. doi.org This process is orchestrated by a sophisticated interplay of gradient sensing, cytoskeletal remodeling, and motor protein activity.

Gradient Sensing and Amplification

Cells possess the remarkable ability to detect minute differences in the concentration of chemoattractants across their surface. This gradient sensing is initiated by the binding of chemotactic tetrapeptides to G-protein-coupled receptors (GPCRs) on the cell membrane. nih.gov This binding event triggers a signaling cascade that translates the external chemical gradient into an internal cellular cue. nih.gov

A key aspect of this process is signal amplification. The cell translates a shallow external gradient into a steep internal gradient of signaling molecules, ensuring a robust and directed response. thecharestlab.orgkit.edu This amplification is achieved through feedback loops involving enzymes like phosphatidylinositol-3 kinase (PI3K) and the phosphatase and tensin homolog (PTEN). thecharestlab.orgkit.edu PI3K generates signaling lipids such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell, while PTEN, its antagonist, localizes to the sides and rear. thecharestlab.orgkit.edu This localized production and degradation of signaling molecules create a highly polarized internal environment that dictates the direction of cell movement. thecharestlab.org Studies have shown that this internal polarization can amplify the external gradient by up to seven-fold. semanticscholar.org

Actin Cytoskeleton Remodeling and Polymerization

The primary engine for cell movement is the dynamic remodeling of the actin cytoskeleton. nih.govpsu.edu Upon detection of a chemotactic gradient, the cell undergoes a rapid and localized polymerization of actin filaments at its leading edge, forming protrusions called pseudopods. doi.orgnih.govucdavis.edu This process is tightly regulated by a host of actin-binding proteins.

The signaling cascade initiated by the chemotactic tetrapeptide leads to the activation of proteins that promote actin polymerization, such as the Wiskott-Aldrich syndrome protein (WASP) and the Arp2/3 complex. doi.org This results in the formation of a branched actin network that pushes the cell membrane forward. doi.org Concurrently, at the trailing edge of the cell, actin filaments are depolymerized, allowing the rear of the cell to retract. This coordinated polymerization and depolymerization of actin are essential for sustained directional migration. nih.gov Studies in various cell types, including neutrophils and Dictyostelium discoideum, have demonstrated two distinct phases of actin polymerization in response to chemoattractants: an initial rapid burst followed by a slower, more sustained phase that is crucial for pseudopod extension. nih.gov

Myosin-Based Contraction

While actin polymerization drives the extension of the leading edge, myosin-based contraction is crucial for the retraction of the cell's rear, or uropod. nih.gov Myosin II, a motor protein, interacts with actin filaments to generate contractile forces. nih.gov

The signaling pathways activated by chemotactic peptides also regulate the activity of myosin II. nih.gov This is often achieved through the phosphorylation of the myosin light chain (MLC), which activates myosin's motor function. nih.gov The Rho family of small GTPases, particularly RhoA, plays a critical role in this process by activating Rho-associated kinase (ROCK), which in turn phosphorylates and activates MLC. nih.govpnas.org This contraction at the rear of the cell helps to squeeze the cell body forward and detach it from the substrate, completing the migratory cycle. Research has shown that inhibiting myosin II activity can impair the retraction of the uropod and disrupt efficient chemotaxis. nih.gov

Phagocytic Processes

Phagocytosis is the process by which cells engulf and internalize large particles, such as bacteria, cellular debris, and other foreign materials. ucdavis.edufrontiersin.org Chemotactic tetrapeptides can prime phagocytic cells, like neutrophils and macrophages, enhancing their ability to perform this crucial function. nih.gov

The process begins with the recognition and binding of the target particle by receptors on the phagocyte's surface. frontiersin.org While chemotaxis and phagocytosis are distinct processes, they are often linked. The same chemoattractants that guide a phagocyte to a pathogen can also initiate the signaling pathways that lead to its engulfment. ucdavis.edunih.gov Upon stimulation by chemotactic peptides, the cell extends its membrane, driven by actin polymerization, to surround the particle, eventually enclosing it within a vesicle called a phagosome. ucdavis.edufrontiersin.org This phagosome then matures and fuses with lysosomes, which contain a cocktail of degradative enzymes, to break down the ingested material. frontiersin.org The bacterial peptide formyl-methionyl-leucyl-phenylalanine (fMLP) is a well-known chemotactic peptide that also serves as a potent activator of phagocytosis. ucdavis.eduwikilectures.eu

Granule Exocytosis and Enzyme Release (Degranulation)

Degranulation is the process by which specialized cells, such as neutrophils and mast cells, release the contents of their intracellular granules to the extracellular environment. smartscitech.comnih.gov These granules contain a variety of potent molecules, including enzymes, antimicrobial peptides, and inflammatory mediators. smartscitech.comchildrenshospital.orgentokey.com Chemotactic tetrapeptides are powerful inducers of degranulation. smartscitech.comentokey.com

When a this compound binds to its receptor on the surface of a granulocyte, it triggers a signaling cascade that leads to the fusion of the granule membrane with the plasma membrane, releasing the granule contents. smartscitech.comchildrenshospital.org This process is typically dependent on an increase in intracellular calcium concentration. nih.gov The released enzymes, such as elastase and myeloperoxidase from neutrophils, can degrade extracellular matrix components, kill pathogens, and amplify the inflammatory response. smartscitech.com For instance, the eosinophil chemotactic factor of anaphylaxis (ECF-A) tetrapeptides are known to cause the release of granule contents from eosinophils. entokey.com

Production of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov Phagocytic cells, particularly neutrophils, generate a large amount of ROS in a process known as the "oxidative burst." mdpi.comnih.gov This is a key mechanism for killing invading pathogens. frontiersin.org

Chemotactic tetrapeptides are potent stimuli for the production of ROS. smartscitech.commdpi.commedchemexpress.com The binding of these peptides to their receptors activates the enzyme complex NADPH oxidase, which is responsible for the production of superoxide. nih.govfrontiersin.org This activation is a complex process involving the assembly of several protein subunits at the cell membrane. nih.gov The ROS produced can be released into the phagosome to kill ingested microbes or into the extracellular space, where they can damage surrounding tissues but also act as signaling molecules to further modulate the inflammatory response. nih.govfrontiersin.org The chemotactic peptide fMLP is a well-documented inducer of the oxidative burst in neutrophils. mdpi.comnih.govfrontiersin.org

Modulation of Cell Survival and Apoptosis

Chemotactic tetrapeptides play significant roles in regulating the fundamental cellular processes of survival and programmed cell death, or apoptosis. Their influence is often cell-type specific and context-dependent, contributing to tissue homeostasis and pathological conditions.

One of the key mechanisms involves the direct modulation of apoptotic signaling cascades. The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is recognized for its protective effects on hematopoietic stem cells. It helps these cells evade apoptosis induced by cytotoxic agents like chemotherapy drugs or ionizing radiation nih.gov. This protective function is crucial for mitigating bone marrow failure during cancer treatments researchgate.net. The urokinase receptor (uPAR) system, which contains a chemotactic sequence, is also integral to controlling cell survival. Activation of uPAR signaling can counteract pro-apoptotic signals, thereby preventing cell death through pathways involving MEK/ERK and Akt nih.gov.

Certain families of tetrapeptides, such as tachykinins, are vital for the survival of specific immune cell populations. Hemokinin-1 (HK-1), a member of the tachykinin family, is a crucial factor for the survival and maturation of B-cell precursors frontiersin.orgaai.org. The phosphoinositide 3-kinase (PI3K)-Akt pathway is a central signaling network that promotes cell survival, and its constitutive activation in many tumor cells confers resistance to apoptosis aacrjournals.org. While not always directly targeted by tetrapeptides, this pathway represents a major intersection for survival signals. Furthermore, the neuropeptide octadecaneuropeptide (B1591338) (ODN) demonstrates a capacity to promote astrocyte survival against oxidative stress-induced apoptosis by modulating the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax mdpi.com.

The process of apoptosis can itself release chemotactic factors. For instance, apoptotic epithelial cells can release the S19 ribosomal protein dimer, which acts as a monocyte chemotactic factor, illustrating a feedback loop where cell death recruits immune cells researchgate.net. This highlights the intricate connection between apoptosis and cellular chemotaxis.

Influence on Cell Proliferation and Differentiation

Chemotactic tetrapeptides exert a profound and often dichotomous influence on cell proliferation and differentiation, guiding the development and function of various tissues. The effects are highly specific to the peptide sequence and the target cell type.

The endogenous tetrapeptide AcSDKP is a well-documented regulator of cell proliferation. It was initially identified as a physiological inhibitor of hematopoietic stem cell proliferation, reversibly arresting cells in the G0/G1 phase of the cell cycle nih.govjst.go.jp. This action helps protect the stem cell pool from proliferation-dependent cytotoxic insults nih.gov. However, AcSDKP's effect is not universally inhibitory. While it inhibits the proliferation of fibroblasts, a key factor in its anti-fibrotic activity, it has been shown to enhance the proliferation of endothelial and smooth muscle cells nih.gov. In contrast, the extracellular matrix-derived tripeptide proline-glycine-proline (PGP), a related peptide, has been found to significantly inhibit the proliferation of keratinocytes nih.gov.

Tachykinins represent another class of peptides with significant roles in proliferation and differentiation. Hemokinin-1 (HK-1) enhances the proliferation of murine thymic cells aai.org. Moreover, both Substance P (SP) and HK-1, which are tachykinins, can drive the differentiation of human memory CD4+ T cells into pro-inflammatory Th17 and Th1/Th17 cells aai.org. In the context of cancer, signaling through tachykinin receptors, such as the truncated neurokinin 1 (NK1) receptor, has been associated with promoting autonomous cell proliferation guidetopharmacology.org.

Beyond soluble peptides, engineered tetrapeptides are being used to create advanced biomaterials. Self-assembling tetrapeptides can form hydrogel scaffolds that provide a three-dimensional environment supporting the growth, proliferation, and differentiation of cells. For example, such scaffolds have been shown to successfully promote the osteogenic differentiation of bone marrow-derived mesenchymal stem cells acs.org.

The table below summarizes the varied effects of specific peptides on cell proliferation and differentiation.

| Peptide | Target Cell Type | Effect on Proliferation | Effect on Differentiation | Citation |

|---|---|---|---|---|

| AcSDKP | Hematopoietic Stem Cells | Inhibition | Maintains undifferentiated state | nih.govjst.go.jp |

| AcSDKP | Fibroblasts | Inhibition | Not Applicable | nih.gov |

| AcSDKP | Endothelial Cells | Stimulation | Promotes tube formation | nih.gov |

| Hemokinin-1 (HK-1) | Thymic Cells | Enhancement | Supports lymphopoiesis | aai.org |

| Substance P & Hemokinin-1 | Memory CD4+ T Cells | Not directly proliferative | Promotes differentiation to Th17/Th1 | aai.org |

| Proline-Glycine-Proline (PGP) | Keratinocytes | Inhibition | Not Applicable | nih.gov |

| Self-Assembling Tetrapeptides | Mesenchymal Stem Cells | Supports Proliferation | Promotes Osteogenic Differentiation | acs.org |

Induction of Angiogenesis and Neovascularization (Specific to certain tetrapeptides)

Angiogenesis, the formation of new blood vessels from pre-existing ones, and the broader process of neovascularization are critical for tissue development, repair, and various pathologies. mdpi.com Certain chemotactic tetrapeptides are potent modulators of these processes, acting as either powerful inducers or inhibitors.

The tetrapeptide AcSDKP is a notable pro-angiogenic factor. jst.go.jpresearchgate.net It has been demonstrated to stimulate multiple stages of the angiogenic cascade, including endothelial cell migration and their differentiation into capillary-like structures in vitro. nih.govresearchgate.net In vivo studies have confirmed that AcSDKP enhances neovascularization, for instance by increasing capillary density in the heart following myocardial infarction. nih.gov Interestingly, the pro-angiogenic effect of AcSDKP in the context of ischemia is not mediated by the direct stimulation of endothelial cell proliferation. Instead, it functions by upregulating the production of Monocyte Chemoattractant Protein-1 (MCP-1) in endothelial cells, which in turn recruits monocytes and macrophages to the ischemic site to promote vessel growth. ahajournals.org

In stark contrast, other tetrapeptides function as inhibitors of angiogenesis. The tetrapeptide Arg-Leu-Tyr-Glu (RLYE) and its acetylated form, Ac-RLYE, have been identified as antagonists of the vascular endothelial growth factor (VEGF) receptor-2 (VEGFR-2). researchgate.net By blocking this key signaling pathway, RLYE effectively inhibits VEGF-induced angiogenesis and can suppress choroidal neovascularization in animal models of retinal disease. researchgate.net

The induction of neovascularization is a complex process regulated by a balance of pro-angiogenic factors, such as VEGF and fibroblast growth factor (FGF), and anti-angiogenic factors. physiology.orgplos.org Chemotactic tetrapeptides represent an important class of regulators that can decisively tip this balance, making them significant molecules in both physiological and pathological angiogenesis.

The following table contrasts the angiogenic properties of specific tetrapeptides.

| Peptide | Effect on Angiogenesis | Mechanism of Action | Citation |

|---|---|---|---|

| AcSDKP | Pro-angiogenic | Stimulates endothelial cell migration and tube formation; Upregulates MCP-1 to promote monocyte/macrophage recruitment. | nih.govresearchgate.netahajournals.org |

| Arg-Leu-Tyr-Glu (RLYE) / Ac-RLYE | Anti-angiogenic | Inhibits VEGF-induced angiogenesis by acting as a VEGFR-2 antagonist. | researchgate.net |

Roles of Chemotactic Peptides in Physiological and Pathophysiological Contexts

Contribution to Innate Immunity and Host Defense

The innate immune system is the body's first line of defense against invading pathogens and tissue damage. Chemotactic tetrapeptides are key players in this initial response, acting as powerful signals to recruit immune cells.

A primary function of chemotactic peptides is to mobilize the host's defense against bacterial infections. nih.gov Bacteria themselves produce N-formyl peptides, including di-, tri-, and tetrapeptides, which are potent chemoattractants for immune cells like neutrophils and monocytes. wikidoc.orgwikipedia.org When bacteria invade the body, they release these peptides, which act as "find me" signals for the immune system.

One of the most well-studied examples involves formyl peptides originating from bacteria such as Listeria monocytogenes and Staphylococcus aureus. aai.org For instance, the tetrapeptide N-formyl-Met-Ile-Phe-Leu (fMIFL) from S. aureus is a powerful chemoattractant for mouse neutrophils, inducing their migration at nanomolar concentrations. aai.org This directed migration is crucial for neutrophils to reach the infection site and eliminate the invading pathogens. nih.govaai.org

The host detects these bacterial peptides through a specific class of receptors known as formyl peptide receptors (FPRs). researchgate.netresearchgate.net The binding of a peptide like fMIFL to its receptor, mFPR1 in mice, triggers a cascade of events within the neutrophil, leading not only to migration but also to the activation of bactericidal functions, such as the production of superoxide (B77818) anions and the release of granular enzymes designed to kill bacteria. aai.org

Beyond peptides of bacterial origin, the host produces its own set of peptides with antimicrobial properties. Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is cleaved from an immunoglobulin G (IgG) molecule and acts directly on phagocytic cells to enhance their ability to engulf and destroy bacteria. kau.edu.sataylorandfrancis.com Host defense peptides (HDPs), although a broader category, include peptides that can directly kill microbes by disrupting their cell membranes and also modulate the immune response to infection. nih.govnih.gov The human antimicrobial peptide LL-37, for example, exhibits chemotactic activity for T lymphocytes and polymorphonuclear leukocytes, further contributing to the coordination of the anti-bacterial response. nih.gov

| Peptide/Peptide Class | Origin | Role in Anti-Bacterial Response |

| N-formyl-Met-Ile-Phe-Leu (fMIFL) | Staphylococcus aureus | Potent chemoattractant for neutrophils, inducing migration and activation of bactericidal functions. aai.org |

| Formyl Peptides | Bacterial | Act as pathogen-associated molecular patterns (PAMPs) that attract neutrophils and monocytes to the site of infection. wikipedia.orgaai.org |

| Tuftsin (Thr-Lys-Pro-Arg) | Host (derived from IgG) | Stimulates phagocytic and bactericidal activities of macrophages and neutrophils. kau.edu.sataylorandfrancis.com |

| LL-37 | Host | Exhibits direct antimicrobial activity and acts as a chemoattractant for various immune cells. nih.gov |

Chemotactic peptides are also critical in responding to tissue damage that occurs in the absence of infection, known as sterile injury. core.ac.uk In such situations, damaged or dying host cells release their own internal components, which can act as "danger signals" or damage-associated molecular patterns (DAMPs) to alert the immune system.

Mitochondria, being of bacterial evolutionary origin, contain N-formyl peptides similar to those found in bacteria. When host cells are damaged, these mitochondrial peptides can be released, serving as chemoattractants for neutrophils. researchgate.net This mechanism ensures that immune cells are recruited to clear cellular debris and initiate the repair process, even without a pathogen present. researchgate.netcore.ac.uk

However, this recruitment of neutrophils to sites of sterile inflammation can be a double-edged sword. While necessary for clearing debris, the powerful enzymes and reactive oxygen species released by activated neutrophils can also cause collateral damage to healthy surrounding tissue. aai.orgcore.ac.uk The accumulation of neutrophils at uninfected inflammatory sites is a critical factor in the pathology of many sterile inflammatory conditions. aai.org

To prevent excessive inflammatory damage from minor and routine cell death, tissues have evolved homeostatic mechanisms. For example, tissue-resident macrophages can rapidly sense and sequester individual dead cells, a process described as "cloaking". core.ac.uk This action prevents the release of chemoattractant signals that would otherwise lead to a large-scale influx of neutrophils, thereby maintaining tissue integrity. core.ac.uk When the damage is more extensive, other molecules like HMGB1 are released, which signal through receptors like Toll-like receptor 4 (TLR4) to drive the inflammatory and repair processes. ahajournals.org

Regulation of Inflammatory Responses

Inflammation is a fundamental, protective response to harmful stimuli, but it must be tightly regulated to prevent excessive damage. Chemotactic tetrapeptides are deeply involved in both the initiation and the resolution of this complex process.

Many chemotactic peptides are powerful pro-inflammatory mediators. nih.gov Their primary role in this context is to initiate and amplify the inflammatory cascade by recruiting leukocytes. wikipedia.orgnih.gov N-formyl peptides from bacteria are classic examples of pro-inflammatory chemoattractants. wikipedia.org They not only induce the directed migration of neutrophils and other inflammatory cells but also stimulate these cells to release a host of other inflammatory substances. nih.gov

These substances include reactive oxygen species and granular enzymes, which are vital for killing pathogens but can also damage host tissues. nih.gov Furthermore, chemotactic peptides can stimulate the production of lipid mediators like leukotriene B4, which is itself a potent chemoattractant that serves to amplify the recruitment of more leukocytes to the site of inflammation. nih.govannualreviews.org

Certain tetrapeptides derived from host proteins also exhibit pro-inflammatory activity. A synthetic tetrapeptide with the sequence Glycine-Proline-Arginine-Proline (GPRP), which mimics a fragment of the fibrinogen protein, has been shown to exert pro-inflammatory effects on human fibroblastic cells. google.com The binding of these peptides to their specific G protein-coupled receptors on immune cells triggers intracellular signaling pathways that promote a pro-inflammatory state. researchgate.netresearchgate.net

While many peptides fuel inflammation, a growing body of evidence highlights the crucial role of certain tetrapeptides in actively suppressing inflammation and promoting its resolution. Resolution is an active process that ensures the inflammatory response is terminated in a timely manner, allowing for healing and a return to homeostasis. frontiersin.orgnih.gov

A notable example is a cyclic tetrapeptide, designated 4B8M (Pro-Pro-Pheβ3ho-Phe), which has demonstrated significant anti-inflammatory properties in various experimental models. mdpi.com This peptide was shown to be effective in reducing inflammation in models of skin irritation, colitis, and allergic pleurisy. Its mechanism appears to involve the modulation of prostaglandin (B15479496) E2 (PGE2) receptors, key players in the inflammatory process. mdpi.com Similarly, a tetrapeptide derived from maize, when administered with probiotics, exerted strong anti-inflammatory effects in a mouse model of colitis by reducing pro-inflammatory cytokines and favorably modulating gut microbiota. rsc.org

These findings illustrate a paradigm shift from viewing inflammation resolution as a passive decay of pro-inflammatory signals to understanding it as an active, programmed process orchestrated by specific mediators, including certain tetrapeptides.

| Peptide | Effect | Mechanism of Action (if known) |

| Pro-Pro-Pheβ3ho-Phe (4B8M) | Anti-inflammatory | Lowers expression of specific prostaglandin E2 (PGE2) receptors (EP1, EP3). mdpi.com |

| Tetrapeptide from Maize | Anti-inflammatory | Reduces pro-inflammatory cytokine levels and modulates gut microbiota. rsc.org |

| Catestatin (CST) | Anti-inflammatory / Blocks Chemotaxis | Blocks leukocyte migration toward inflammatory chemokines like CCL2 and CXCL2. diva-portal.org |

| Lys-Pro-Pro-Arg (from Cystatin C) | Modulates Leukocyte Migration | Induces chemokinesis (random migration) in neutrophils. nih.gov |

Involvement in Tissue Homeostasis and Repair Mechanisms

Following the resolution of inflammation, the final phase of the host response is tissue repair and the restoration of normal function, or homeostasis. Peptides are integral to this process, acting as signaling molecules that promote regeneration. genesispub.orgnih.gov

The repair process heavily relies on the synthesis of new extracellular matrix (ECM), the structural scaffold of tissues. Certain tetrapeptides can directly stimulate cells like fibroblasts to produce key ECM components. For example, the tetrapeptide with the sequence Gly-Glu-Lys-Gly (GEKG) has been found to rouse fibroblasts to form collagen, which is essential for wound healing and maintaining skin structure. genesispub.org Another peptide, Palmitoyl-Gly-Gln-Pro-Arg (Pal-GQPR), also stimulates collagen synthesis by fibroblasts. mdpi.com

Angiogenesis, the formation of new blood vessels from pre-existing ones, is another critical component of tissue repair, as it supplies the necessary oxygen and nutrients to the regenerating tissue. The tetrapeptide Ser-Asp-Lys-Pro (SDKP) has been shown to stimulate the migration and differentiation of endothelial cells, which are the building blocks of blood vessels, suggesting its role in promoting angiogenesis. nih.gov

Peptides contribute to tissue homeostasis not just by promoting repair but also by being involved in the constant communication between cells that maintains tissue integrity. genesispub.org The ability of resident immune cells, like macrophages, to manage minor tissue insults without triggering a full-blown inflammatory response is a key aspect of homeostasis, a process that is itself regulated by a complex network of signaling molecules, including peptides. core.ac.uk Through these diverse mechanisms, chemotactic and other bioactive tetrapeptides are essential regulators of the entire cycle from injury and inflammation to repair and the maintenance of healthy tissues.

Wound Healing Processes

Chemotactic tetrapeptides play a significant role in the intricate process of wound healing, which involves a coordinated series of events including inflammation, cell proliferation, and tissue remodeling. portlandpress.commedscape.com These small peptides act as signaling molecules, guiding various cell types to the site of injury to facilitate repair.

One of the key players in this process is the tripeptide Proline-Glycine-Proline (PGP) and its acetylated form, N-acetyl-Proline-Glycine-Proline (Ac-PGP). ersnet.orgresearchgate.net Ac-PGP, a degradation product of collagen, has been shown to be a potent chemoattractant for neutrophils. nih.gov It also enhances the migration, proliferation, and tube-forming activity of human endothelial progenitor cells (hEPCs), which is crucial for neovascularization—the formation of new blood vessels. nih.gov This process is largely dependent on the CXCR2 receptor. nih.gov Studies have demonstrated that topical application of Ac-PGP can accelerate cutaneous wound healing and promote neovascularization. nih.gov

The tetrapeptide Tuftsin (Thr-Lys-Pro-Arg) also contributes to wound healing by stimulating the phagocytic activity of macrophages and microglia. nih.gov This helps in clearing cellular debris from the wound site. Furthermore, peptides like GHK-Cu (Gly-His-Lys-Copper) support wound healing by promoting angiogenesis, nerve development, and the chemoattraction of essential cells like macrophages and mast cells. mdpi.com

The table below summarizes the roles of specific chemotactic peptides in wound healing:

| Peptide | Source/Origin | Target Cells | Key Functions in Wound Healing |

| N-acetyl-Proline-Glycine-Proline (Ac-PGP) | Collagen degradation | Neutrophils, Endothelial Progenitor Cells | Chemoattraction, Neovascularization, Accelerated wound closure nih.govnih.gov |

| Tuftsin (Thr-Lys-Pro-Arg) | IgG degradation | Macrophages, Microglia | Phagocytosis, Debris clearance nih.gov |

| GHK-Cu (Gly-His-Lys-Copper) | Extracellular matrix | Macrophages, Monocytes, Mast Cells, Endothelial Cells | Angiogenesis, Chemoattraction of immune cells mdpi.com |

| Pal-GQPR (Palmitoyl-Gly-Gln-Pro-Arg) | Synthetic | Fibroblasts | Stimulates collagen synthesis, Anti-inflammatory effects mdpi.com |

Regenerative Medicine Aspects

The principles of chemotaxis driven by small peptides are being increasingly harnessed in the field of regenerative medicine to guide tissue repair and regeneration. scirp.orgnih.gov The ability of these peptides to attract stem cells and other progenitor cells to a specific location holds immense therapeutic potential.

Self-assembling tetrapeptides are being explored for creating scaffolds that support three-dimensional cell growth and differentiation. nih.govacs.orgacs.org These scaffolds can be designed to mimic the natural extracellular matrix and can be loaded with specific chemotactic peptides to attract desired cell populations, such as mesenchymal stem cells (MSCs). nih.govgoogle.com For instance, hydrogels incorporating specific peptides have been shown to promote the migration and expansion of adipose tissue-derived and blood-derived stem cells. scirp.orgresearchgate.net This approach could be beneficial for tissue engineering applications, including bone and cartilage repair. nih.govacs.org

The tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has been shown to inhibit angiogenesis induced by vascular endothelial growth factor-A (VEGF-A), suggesting its potential use in conditions where excessive blood vessel formation is detrimental. oncotarget.com Conversely, peptides that promote angiogenesis, such as Ac-PGP, can be used to enhance blood supply to engineered tissues. nih.gov

The table below highlights the applications of chemotactic tetrapeptides in regenerative medicine:

| Peptide/Peptide Type | Application | Mechanism of Action |

| Self-assembling Tetrapeptides | Tissue engineering scaffolds | Provide 3D environment for cell growth and can be functionalized with chemotactic signals nih.govacs.orgacs.org |

| N-acetyl-Proline-Glycine-Proline (Ac-PGP) | Therapeutic neovascularization | Promotes migration and tube formation of endothelial progenitor cells via CXCR2 nih.gov |

| Arg-Leu-Tyr-Glu (RLYE) | Inhibition of pathological angiogenesis | Antagonizes VEGF receptor-2 oncotarget.com |

| Peptide-functionalized hydrogels | Stem cell recruitment | Attract endogenous or transplanted stem cells to the site of injury for tissue repair scirp.orgresearchgate.net |

Participation in Complex Disease Pathogenesis

Neuroinflammation and Neurodegenerative Disorders

Neuroinflammation is a common feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govfrontiersin.org Chemotactic tetrapeptides can play a dual role in this context, sometimes contributing to the inflammatory cascade and at other times offering neuroprotective effects.

The tetrapeptide Tuftsin (Thr-Lys-Pro-Arg) has been shown to have immunomodulatory effects in the central nervous system (CNS). nih.gov It can promote an anti-inflammatory phenotype in microglia and macrophages by binding to the receptor neuropilin-1 and inducing TGF-β signaling. nih.govnih.govresearchgate.net This anti-inflammatory shift can be neuroprotective and has been shown to be beneficial in animal models of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE). nih.govresearchgate.net

On the other hand, the collagen-derived peptide N-acetyl-Proline-Glycine-Proline (Ac-PGP) can contribute to neuroinflammation. nih.gov It acts as a chemoattractant for neutrophils and can induce neuronal apoptosis by binding to CXCR2 receptors on neurons. nih.gov Increased levels of Ac-PGP have been found in the brain after ischemic stroke, suggesting its involvement in the associated inflammation and neuronal damage. nih.gov The activation of CXCR2 by Ac-PGP may also contribute to the breakdown of the blood-brain barrier, facilitating the infiltration of immune cells into the CNS. nih.gov

The table below outlines the roles of specific chemotactic tetrapeptides in neuroinflammation:

| Peptide | Receptor | Role in Neuroinflammation | Associated Conditions |

| Tuftsin (Thr-Lys-Pro-Arg) | Neuropilin-1 | Promotes anti-inflammatory (M2) polarization of microglia/macrophages nih.govnih.govresearchgate.net | Multiple Sclerosis (EAE model) nih.govresearchgate.net |

| N-acetyl-Proline-Glycine-Proline (Ac-PGP) | CXCR1/CXCR2 | Neutrophil chemoattraction, neuronal apoptosis, potential disruption of blood-brain barrier nih.gov | Ischemic Stroke nih.gov |

Cancer Biology (Tumorigenesis, Metastasis, Angiogenesis)

Chemotactic tetrapeptides are increasingly recognized for their involvement in various aspects of cancer biology, including the growth of the primary tumor, the process of metastasis, and the formation of new blood vessels that supply the tumor (angiogenesis).

The tripeptide N-acetyl-Proline-Glycine-Proline (Ac-PGP), generated from the breakdown of collagen by matrix metalloproteinases (MMPs) like MMP-9, can act as a chemoattractant to stimulate cancer cell migration. researchgate.net This process is dependent on the CXCR2 receptor, which can be present on tumor cells. researchgate.net This suggests a role for the MMP-9/Ac-PGP/CXCR2 axis in promoting lung metastasis. researchgate.net

The tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has demonstrated anti-tumor activity by suppressing angiogenesis and vascular permeability. oncotarget.com It specifically inhibits VEGF-A-induced angiogenesis by binding to VEGFR-2, but not VEGFR-1. oncotarget.com This peptide has been shown to inhibit tumor growth and lung metastasis in mouse models of melanoma and colorectal cancer. oncotarget.com

Conversely, some peptides derived from the extracellular matrix can promote tumor growth. Proline-rich peptides and free proline, released by enzymes in the tumor microenvironment, can be used by cancer cells to produce ATP and new collagen, supporting tumor proliferation. frontiersin.org Hydroxyproline, a component of collagen, can upregulate the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), which promotes angiogenesis and metastasis. frontiersin.org

The table below summarizes the involvement of specific chemotactic peptides in cancer biology:

| Peptide | Role in Cancer Biology | Mechanism |

| N-acetyl-Proline-Glycine-Proline (Ac-PGP) | Promotes cancer cell migration and metastasis | Acts as a chemoattractant via the CXCR2 receptor researchgate.net |

| Arg-Leu-Tyr-Glu (RLYE) | Inhibits tumor progression and metastasis | Suppresses angiogenesis and vascular permeability by antagonizing VEGFR-2 oncotarget.com |

| Proline-rich peptides | Support tumor growth | Provide building blocks for protein synthesis and energy production frontiersin.org |

| Hydroxyproline | Promotes angiogenesis and metastasis | Upregulates HIF-1α activity frontiersin.org |

Chronic Inflammatory Conditions (e.g., Atherosclerosis, Asthma, Arthritis)

Chronic inflammatory diseases are characterized by a persistent and often dysregulated inflammatory response. Chemotactic peptides are key mediators in the recruitment and activation of immune cells that drive the pathology of these conditions.

Atherosclerosis , the hardening of arteries, is a chronic inflammatory disease. The recruitment of monocytes to the vessel wall, where they differentiate into macrophages and form foam cells, is a critical step in the formation of atherosclerotic plaques. acs.orgkuleuven.be Chemokines and their receptors play a central role in this process. While specific tetrapeptides are still under investigation, the general principles of chemotaxis are fundamental to the disease's progression. frontiersin.org

In asthma , a chronic inflammatory disease of the airways, the recruitment of eosinophils and other inflammatory cells is a hallmark feature. researchgate.net Chemokines like RANTES and MCP-1 are known to be involved in this process. researchgate.net The collagen-derived peptide Ac-PGP has also been implicated in chronic lung diseases like Chronic Obstructive Pulmonary Disease (COPD), where it contributes to neutrophilic inflammation and tissue remodeling. ersnet.orgnih.gov

Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone degradation. kuleuven.be Collagenases (MMPs) are responsible for the breakdown of collagen in the joints, which can generate chemotactic fragments that perpetuate the inflammatory cycle. kuleuven.be

The table below provides an overview of the role of chemotactic peptides in chronic inflammatory conditions:

| Disease | Key Chemotactic Processes | Implicated Peptides/Mediators |

| Atherosclerosis | Monocyte recruitment and differentiation into macrophages | General chemokines, ongoing research into specific peptides acs.orgkuleuven.befrontiersin.org |

| Asthma | Eosinophil and neutrophil recruitment to the airways | RANTES, MCP-1, potentially Ac-PGP nih.govresearchgate.net |

| Rheumatoid Arthritis | Leukocyte infiltration into the synovium | Collagen-derived peptides (general), ongoing research kuleuven.be |

| Chronic Obstructive Pulmonary Disease (COPD) | Neutrophilic inflammation and tissue remodeling | N-acetyl-Proline-Glycine-Proline (Ac-PGP) ersnet.orgnih.gov |

Academic Methodologies and Research Approaches in Chemotactic Peptide Studies

Functional Cellular Assays for Chemotaxis and Downstream Responses

While binding assays confirm the interaction between a peptide and its receptor, functional assays are necessary to determine the biological outcome of this interaction. These assays directly measure the ability of a chemotactic tetrapeptide to induce directed cell migration and other downstream cellular events.

The Boyden chamber assay, and its modern iteration, the Transwell assay, is a widely used method for quantifying chemotaxis in vitro. nih.govspringernature.com The apparatus consists of two compartments separated by a microporous membrane. nih.govspringernature.com

The basic principle involves:

Placing a suspension of cells (e.g., neutrophils, monocytes) in the upper compartment. nih.gov

Filling the lower compartment with a solution containing the this compound. nih.gov

Cells in the upper chamber sense the chemoattractant gradient and actively migrate through the pores in the membrane into the lower chamber. nih.govspringernature.com

After a specific incubation period, the membrane is fixed and stained, and the number of cells that have migrated to the lower side of the membrane is counted, typically using a microscope. nih.govspringernature.com

The pore size of the membrane is a critical parameter and must be chosen based on the size of the cells being studied to allow for active migration rather than passive dropping through. cellbiolabs.com For example, neutrophils typically require a 3 µm pore size, while lymphocytes and monocytes use a 5 µm pore. cellbiolabs.com This assay allows researchers to test the chemotactic potential of various peptides and determine the optimal concentrations for inducing cell migration. ibidi.comresearchgate.net

The under-agarose assay is another method for observing and quantifying chemotaxis, particularly for leukocytes like neutrophils and monocytes. nih.gov This technique is valued for its simplicity and its ability to distinguish between chemotaxis (directed migration) and chemokinesis (random migration). researchgate.net

In this assay, a layer of agarose gel is poured into a petri dish. Once solidified, wells are cut into the gel.

One well is filled with the cells being studied.

A second well, at a distance, is filled with the chemotactic peptide solution.

A third well can be filled with a control medium.

The chemotactic peptide diffuses through the agarose gel, establishing a stable concentration gradient. researchgate.net The cells migrate from their well, moving under the agarose layer towards the chemoattractant. nih.gov The migration pattern and distance can be visualized and quantified over time, often using microscopy and image analysis. researchgate.netresearchgate.net This method is particularly useful for studying the signaling pathways involved in directional sensing and motility. nih.govspringernature.com

Microfluidic platforms represent a more advanced approach to studying chemotaxis, offering precise spatial and temporal control over the cellular microenvironment. rsc.orgnih.govmdpi.com These devices consist of small chambers and channels fabricated on a chip, through which fluids containing cells and chemoattractants can be precisely manipulated. mdpi.com

Key advantages of microfluidic devices in chemotactic studies include:

Stable and Controlled Gradients: They allow for the generation of stable, well-defined, and reproducible chemical gradients, which can be difficult to achieve with traditional assays like the Boyden chamber. rsc.orgnih.gov

Real-Time Imaging: The optical transparency of the materials used (like PDMS) allows for high-resolution, real-time imaging of individual cells as they respond to the chemotactic gradient. rsc.org

Reduced Reagent Consumption: The small scale of these devices means that only very small volumes of cells and expensive chemotactic peptides are required. rsc.org

Complex Scenarios: Microfluidic platforms can be designed to mimic more complex in vivo environments, such as by incorporating 3D matrices or generating multiple, competing gradients to study how cells prioritize chemotactic signals. nih.govmit.edu

These platforms have been used to study the migration of various cell types, including neutrophils and cancer cells, in response to chemotactic gradients, providing detailed quantitative data on cell speed, directionality, and gradient-sensing ability. rsc.orgnih.gov

Interactive Table 2: Compounds in Functional Cellular Assays

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| Interleukin-8 | IL-8 | A chemokine mentioned as a common chemoattractant for neutrophils. nih.gov |

| N-formylmethionyl-leucyl-phenylalanine | fMLP | A potent chemoattractant for neutrophils, used to validate microfluidic devices. nih.gov |

| Chemokine (C-C motif) ligand 19 | CCL19 | A lymphoid chemokine used to study dendritic cell chemotaxis in a microfluidic platform. nih.gov |

Flow Cytometry for Receptor Expression and Signaling Events

Flow cytometry is a powerful and versatile technique used to measure multiple characteristics of single cells as they pass through a laser beam in a fluid stream. news-medical.net In the study of chemotactic tetrapeptides, it is instrumental for quantifying receptor expression and analyzing intracellular signaling events.

Receptor Expression: The expression levels of chemotactic receptors, which are often G-protein coupled receptors (GPCRs), can indicate the state of various diseases and inflammation. Flow cytometry allows for the identification and quantification of the surface expression of these receptors on different cell types. This is typically achieved using either receptor-specific antibodies conjugated to fluorophores or fluorescently labeled ligands that bind to the receptor. news-medical.net For example, biotinylated chemokines can be complexed with phycoerythrin (PE)-conjugated streptavidin to detect and quantify receptor-ligand interactions and subsequent internalization. chemotactics.com

A significant challenge in measuring chemokine receptor expression on live cells is the dynamic nature of these seven-transmembrane proteins. Their fluidity within the cell membrane can lead to changes in the orientation of antibody binding sites. Furthermore, processes like receptor internalization and endocytic recycling can obscure antibody binding epitopes, potentially leading to inaccurate measurements. To overcome these issues, staining live cells at a physiological temperature of 37°C can be employed. This approach maintains the fluidity of the receptors, increasing the probability of correct antibody binding, and allows internalized receptors to be recycled back to the cell surface, thereby improving detection.

Signaling Events: Flow cytometry is also adept at measuring the downstream consequences of receptor activation. "Phospho-flow" is a specialized application that uses phosphorylation-specific antibodies to detect the activation state of intracellular signaling proteins at the single-cell level. youtube.combitesizebio.comyoutube.com This method typically involves stimulating the cells, fixing them with formaldehyde to preserve the phosphorylation state, and then permeabilizing the membrane to allow fluorescently labeled antibodies to access and bind to the phosphorylated intracellular proteins. bitesizebio.comyoutube.com

Another key signaling event that can be monitored is the mobilization of intracellular calcium. Activation of chemokine receptors leads to the release of calcium from intracellular stores. news-medical.net By loading cells with fluorescent dyes that change their spectral properties upon binding to calcium, researchers can use flow cytometry to detect the transient increase in intracellular calcium concentration that occurs following peptide stimulation. news-medical.net

Table 1: Applications of Flow Cytometry in Chemotactic Peptide Research

| Application | Description | Key Methodological Aspects | Common Readouts |

|---|---|---|---|

| Receptor Surface Expression | Quantifying the number of chemotactic receptors on the cell surface. | Use of fluorescently-labeled antibodies or ligands. Staining can be performed at 37°C to account for receptor dynamics. | Mean Fluorescence Intensity (MFI) corresponding to receptor number. |

| Receptor Internalization | Measuring the ligand-induced endocytosis of receptors from the cell surface. | Cells are incubated with a labeled ligand or antibody at 37°C, and the loss of surface fluorescence is measured over time. chemotactics.comnih.gov | Percentage of receptors internalized compared to baseline. |